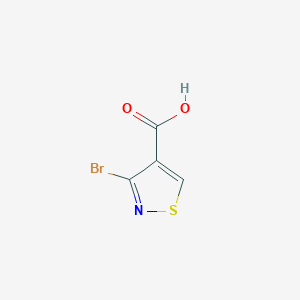

3-Bromo-1,2-thiazole-4-carboxylic acid

Description

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

3-bromo-1,2-thiazole-4-carboxylic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H2BrNO2S/c5-3-2(4(7)8)1-9-6-3/h1H,(H,7,8) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OYMUVNBHIUQXJX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=NS1)Br)C(=O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H2BrNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1309469-83-7 | |

| Record name | 3-bromo-1,2-thiazole-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 1,2 Thiazole 4 Carboxylic Acid

Direct Bromination Strategies of 1,2-Thiazole-4-carboxylic Acid Precursors

The direct bromination of a pre-existing 1,2-thiazole-4-carboxylic acid ring system is a conceptually straightforward approach to 3-bromo-1,2-thiazole-4-carboxylic acid. However, the success of this strategy is highly dependent on the regioselectivity of the electrophilic bromination, which is governed by the electronic properties of the isothiazole (B42339) ring and the directing effects of its substituents.

Regioselective Bromination via Electrophilic Pathways

The isothiazole ring is a five-membered heteroaromatic system. The nitrogen atom is electron-withdrawing, while the sulfur atom can act as a π-donor. The carboxylic acid group at the 4-position is also electron-withdrawing. These electronic factors influence the position of electrophilic attack. In many heterocyclic systems, electrophilic substitution does not always proceed with high regioselectivity, leading to mixtures of isomers that can be challenging to separate. For thiazole (B1198619) (1,3-thiazole) derivatives, electrophilic bromination often occurs preferentially at the 5-position. While specific studies on the direct bromination of 1,2-thiazole-4-carboxylic acid are not extensively documented, predictions based on the electronic nature of the ring suggest that achieving selective bromination at the 3-position would be challenging and likely require the presence of a directing group or specialized reaction conditions to overcome the inherent reactivity of other positions on the ring.

Optimization of Bromination Reagents and Reaction Conditions

To enhance the regioselectivity of direct bromination, a variety of brominating agents and reaction conditions can be explored. The choice of reagent can significantly influence the outcome of the reaction.

| Brominating Agent | Typical Reaction Conditions | Potential Outcome |

| N-Bromosuccinimide (NBS) | Acetonitrile (B52724), 0 °C to room temperature | Can provide selective bromination depending on the substrate. |

| Bromine (Br₂) | Acetic acid or other polar solvents | Often less selective, can lead to over-bromination. |

| Tetra-butylammonium tribromide | Sodium hydroxide/water mixture | A milder alternative that can improve selectivity in some cases. |

It is important to note that without experimental data for the specific substrate, 1,2-thiazole-4-carboxylic acid, the optimization of these conditions would be necessary to determine if the desired 3-bromo isomer can be obtained in a synthetically useful yield.

De Novo Synthesis Approaches Incorporating Bromine and Carboxylic Acid Functionalities

Given the potential challenges with regioselectivity in direct bromination, de novo synthesis, or the construction of the 1,2-thiazole ring from acyclic precursors, presents a more controlled and often preferred strategy. This approach allows for the precise placement of the bromine and carboxylic acid functionalities.

Cyclization Reactions for 1,2-Thiazole Ring Formation

A promising de novo route to 3-bromoisothiazoles involves the transformation of 1,2,3-dithiazole precursors. This method has been successfully applied to the synthesis of related 3-bromoisothiazole carboxylic acids.

The key precursor for this approach would be a suitably substituted 1,2,3-dithiazole. The synthesis of this precursor would involve the reaction of a compound containing an active methylene group adjacent to a nitrile with a sulfur monochloride source. For the synthesis of this compound, a plausible precursor would be a cyanoacetate derivative that can be converted to the corresponding dithiazole.

The conversion of a 1,2,3-dithiazole precursor to a 3-bromoisothiazole is proposed to proceed via a ring-opening and ring-closing cascade mechanism. Treatment of the dithiazole with hydrogen bromide (HBr) is a key step. The reaction likely initiates with the protonation of one of the sulfur atoms, followed by nucleophilic attack of the bromide ion, leading to the cleavage of a sulfur-sulfur bond. Subsequent intramolecular cyclization with the elimination of elemental sulfur would then form the more stable 1,2-thiazole ring system. This pathway ensures that the bromine atom is introduced specifically at the 3-position of the resulting isothiazole.

A general representation of this transformation is outlined below:

| Precursor | Reagent | Product | Yield (%) |

| 3-Bromo-4-phenylisothiazole-5-carboxamide | NaNO₂, TFA, 0 °C | 3-Bromo-4-phenylisothiazole-5-carboxylic acid | 99 |

| 3-Bromoisothiazole-5-carboxamide | NaNO₂, TFA, 0 °C | 3-Bromoisothiazole-5-carboxylic acid | 95 |

Table based on the synthesis of analogous compounds, demonstrating the feasibility of the chemical transformations. mdpi.comresearchgate.net

This de novo strategy, particularly the route involving dithiazole precursors, offers a high degree of control over the final substitution pattern of the 1,2-thiazole ring, making it a more reliable method for the synthesis of this compound compared to direct bromination approaches.

Controlled Introduction of the Carboxylic Acid Moiety

The precise installation of a carboxylic acid group at the C4 position of the 3-bromo-1,2-thiazole scaffold is a critical aspect of its synthesis. Methodologies to achieve this transformation can be broadly categorized into the oxidation of suitable precursor functional groups and directed carboxylation techniques.

Oxidation of Precursor Functional Groups

A common and effective strategy for introducing a carboxylic acid function onto a heterocyclic ring involves the oxidation of a pre-existing, more reduced functional group, such as an alcohol or an aldehyde. This approach is contingent on the initial synthesis of a thiazole core bearing the appropriate precursor at the desired position.

Various oxidizing agents can be employed for the conversion of primary alcohols to carboxylic acids. pharmacy180.comorganic-chemistry.org For thiazole-containing substrates, specific conditions have been developed. For instance, the oxidation of a hydroxymethylthiazole to the corresponding thiazole carboxylic acid can be achieved with high yields using a mixture of nitric acid and sulfuric acid. google.com Yields for this type of oxidation generally exceed 90% when sulfuric acid is present at about 0.1 to 3 moles per mole of nitric acid. google.com

Similarly, thiazole-4-aldehydes serve as excellent precursors. The oxidation of the aldehyde functionality to a carboxylic acid can be accomplished using various oxidants. A mixture of nitric and sulfuric acids has proven effective for this transformation as well. google.com Another approach involves the oxidation of thiazolines to the aromatic thiazole ring, a process that can be facilitated by molecular oxygen, particularly when electron-withdrawing groups are present on the thiazoline ring. researchgate.net A Chinese patent describes a method for preparing thiazole-4-carboxylic acid by oxidizing methyl thiazolidine-4-carboxylate with MnO2, followed by hydrolysis. google.com

Table 1: Selected Oxidation Methods for Thiazole Carboxylic Acid Synthesis

| Precursor | Oxidizing Agent(s) | Solvent/Conditions | Yield | Reference |

|---|---|---|---|---|

| 4-Hydroxymethylthiazole | Nitric acid, Sulfuric acid | Aqueous | >90% | google.com |

| Thiazole-4-aldehyde | Nitric acid, Sulfuric acid | Aqueous | >85% | google.com |

This table is interactive. Users can sort and filter the data.

Directed Carboxylation Methodologies

Directed carboxylation offers a more direct route to installing the carboxylic acid group by converting a C-H or C-Halogen bond into a C-COOH bond. This is often achieved through the formation of an organometallic intermediate followed by quenching with carbon dioxide.

A well-established method for the synthesis of thiazole carboxylic acids involves a halogen-metal exchange reaction. researchgate.net For example, 2-bromothiazole and 5-bromothiazole can be treated with a strong base like n-butyllithium at low temperatures to form the corresponding thiazolyllithium intermediates. These intermediates are then reacted with solid carbon dioxide (dry ice) to yield the respective thiazole-2- and thiazole-5-carboxylic acids upon acidic workup. researchgate.net This strategy provides a convenient synthesis for acids that were previously difficult to access. researchgate.net

While not specifically detailed for the 3-bromo-4-carboxy derivative in the provided search results, this principle is broadly applicable. The synthesis of thiazole-2-carboxylic acid from 2-bromothiazole via lithiation and subsequent reaction with carbon dioxide proceeds with yields reported between 70.7% and 73.4%. google.com This approach relies on the selective metallation at the desired position, which is directed by the halogen atom. The reactivity of different positions on the thiazole ring towards metallation can be influenced by substituents and reaction conditions. researchgate.net

Multi-Component Reaction Strategies for the Synthesis of Substituted Thiazoles

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a product that incorporates portions of all starting materials, have become a powerful tool in heterocyclic synthesis. thieme-connect.combepls.com These reactions are highly valued for their efficiency, atom economy, and the ability to generate molecular diversity. thieme-connect.com

The classical Hantzsch thiazole synthesis, which involves the condensation of an α-haloketone with a thioamide, is a foundational two-component reaction for thiazole ring formation. nih.govnih.gov Modern MCRs expand upon this principle to create more complex thiazole derivatives in a single step. For instance, a one-pot reaction of oxo components, primary amines, thiocarboxylic acids, and an isocyanide can yield 2,4-disubstituted thiazoles. thieme-connect.com Other MCRs for synthesizing substituted thiazoles may involve reactions between aryl glyoxals, aryl thioamides, and pyrazolones, or chemoenzymatic approaches using enzymes like trypsin to catalyze the reaction. nih.govacs.org

While a specific MCR for the direct synthesis of this compound is not explicitly detailed in the search results, these strategies offer a conceptual framework. An MCR could potentially be designed using a brominated building block and another component that carries a precursor to the carboxylic acid group, or the carboxylate itself. The versatility of MCRs allows for the combination of various starting materials, making it a promising strategy for accessing highly substituted thiazoles. thieme-connect.comorganic-chemistry.org

Comparative Analysis of Synthetic Routes: Efficacy, Selectivity, and Scalability

The choice of a synthetic route for this compound depends on a careful evaluation of factors such as efficacy (yield), selectivity, and scalability.

| Synthetic Strategy | Efficacy (Typical Yields) | Selectivity | Scalability | Advantages | Disadvantages |

| Oxidation of Precursors | High (>85-90%) google.com | High, dependent on the synthesis of the precursor. | Generally good. Oxidation reactions are common in industrial processes. | Utilizes well-established chemical transformations. High yields. | Requires a multi-step synthesis to first prepare the functional group precursor. May use harsh reagents (e.g., strong acids). google.com |

| Directed Carboxylation | Good (70-74%) google.com | High regioselectivity directed by the halogen. | Can be challenging due to the use of cryogenic temperatures (-78 °C) and highly reactive organometallic intermediates. | Direct installation of the carboxyl group. Good yields. | Requires strictly anhydrous conditions and low temperatures. Handling of organolithium reagents can be difficult on a large scale. |

| Multi-Component Reactions (MCRs) | Variable, can be high (up to 94%) nih.gov | Can be complex; controlling regioselectivity with multiple reactive components can be a challenge. | Potentially high, as one-pot processes are often more efficient for large-scale production. | High atom economy, operational simplicity, and convergence. Reduces waste and purification steps. thieme-connect.combepls.com | The development of a specific MCR for a highly substituted target can be challenging. May require extensive optimization. |

Chemical Reactivity and Transformations of 3 Bromo 1,2 Thiazole 4 Carboxylic Acid

Reactions Involving the Carboxylic Acid Functional Group

The carboxylic acid functional group at the 4-position of the 1,2-thiazole ring is a primary site for chemical modification, allowing for the synthesis of various derivatives such as esters, amides, acyl halides, and anhydrides.

Esterification and Amidation Transformations

Esterification: The conversion of 3-Bromo-1,2-thiazole-4-carboxylic acid to its corresponding esters can be achieved through several standard methods. The most common is the Fischer-Speier esterification, which involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH). nih.govlibretexts.org The reaction is an equilibrium process, and to drive it towards the ester product, the alcohol is often used in excess as the solvent. nih.gov Alternatively, for more sensitive substrates or to achieve milder reaction conditions, coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can be employed. libretexts.org Another efficient method involves the use of titanium tetrachloride (TiCl₄) as a coupling reagent, which facilitates the one-pot formation of esters from carboxylic acids and alcohols under neutral conditions. mdpi.com

Amidation: The synthesis of amides from this compound requires the activation of the carboxyl group. A direct reaction with an amine is generally ineffective as it leads to an acid-base reaction forming a stable and unreactive ammonium (B1175870) carboxylate salt. libretexts.org Therefore, coupling agents are essential. Reagents such as (benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), carbonyldiimidazole (CDI), or dicyclohexylcarbodiimide (DCC) are commonly used to facilitate the formation of the amide bond with primary or secondary amines. masterorganicchemistry.com An alternative and highly effective two-step approach involves first converting the carboxylic acid into the more reactive acyl chloride, which then readily reacts with an amine to yield the desired amide. masterorganicchemistry.comlibretexts.org This method is often preferred for its high yields and broad applicability.

Table 1: Representative Amidation Reaction Conditions This table presents generalized conditions and examples from related heterocyclic systems due to the lack of specific published data for this compound.

| Starting Material | Amine | Coupling Agent/Method | Solvent | Conditions | Product Type | Reference |

|---|---|---|---|---|---|---|

| Heterocyclic Carboxylic Acid | Primary/Secondary Amine | DCC, HOBt | DMF or CH₂Cl₂ | Room Temperature | Amide | libretexts.org |

| Heterocyclic Carboxylic Acid | Primary/Secondary Amine | 1. SOCl₂ or (COCl)₂ 2. Amine, Base | Toluene, then CH₂Cl₂ | Reflux, then 0 °C to RT | Amide | masterorganicchemistry.com |

| 5-Amino-1,3,4-thiadiazole-2-sulfonamide | Pyrazole Carboxylic Acid Chloride | - | - | - | Sulfonamide Amide | nih.gov |

Decarboxylation Pathways and Derivatives

Decarboxylation, the removal of the carboxyl group, from aryl carboxylic acids can be a challenging transformation. For heteroaromatic carboxylic acids, the stability of the resulting carbanion intermediate is a crucial factor. While specific studies on the decarboxylation of this compound are not prevalent in the literature, some thiazole (B1198619) carboxylic acids have been noted to undergo spontaneous decarboxylation under certain conditions, particularly when heated in solution. nih.gov The Krapcho decarboxylation is a well-known method for removing carboxyl groups from β-keto esters and malonic esters, often using salts like lithium chloride in a polar aprotic solvent such as DMSO. ksu.edu.sa Photoredox catalysis has also emerged as a mild method for the hydrodecarboxylation of various carboxylic acids. ksu.edu.sa These methods could potentially be applied to derivatives of this compound to yield 3-Bromo-1,2-thiazole.

Synthesis of Acyl Halides and Anhydrides

Acyl Halides: The synthesis of 3-Bromo-1,2-thiazole-4-carbonyl chloride, a highly reactive intermediate, is a key transformation of the parent carboxylic acid. chemspider.com This is typically achieved by treating the carboxylic acid with a chlorinating agent such as thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). masterorganicchemistry.com The resulting acyl chloride is a valuable precursor for the synthesis of esters and amides, as it reacts readily with alcohols and amines, often in the presence of a non-nucleophilic base to scavenge the HCl byproduct. masterorganicchemistry.comlibretexts.org

Anhydrides: Symmetric anhydrides can be formed by the dehydration of two molecules of the carboxylic acid, often using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). A more common and controlled method for anhydride (B1165640) formation is the reaction of the carboxylate salt with the corresponding acyl chloride. masterorganicchemistry.com Mixed anhydrides can also be prepared, for instance, by reacting the carboxylic acid with another acyl chloride or chloroformate.

Reactions at the Bromine Atom Position

The bromine atom at the C3 position of the thiazole ring is a key handle for introducing molecular diversity through substitution and cross-coupling reactions. The electron-withdrawing nature of the thiazole ring can influence the reactivity of the C-Br bond.

Nucleophilic Aromatic Substitution (SNA_r) on the Thiazole Nucleus

Nucleophilic aromatic substitution (SNAr) on aryl halides is generally facilitated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group. masterorganicchemistry.com In the case of 3-bromo-1,2-thiazoles, the thiazole ring itself is electron-deficient, which can promote nucleophilic substitution. However, the position of the bromine atom relative to the ring heteroatoms is critical. Reactions of related bromo-thiadiazoles with nucleophiles like morpholine (B109124) have been shown to proceed, yielding mono- and bis-substituted products depending on the reaction conditions. nih.gov For this compound, the carboxylic acid group further influences the electronic properties of the ring, potentially making the C3 position susceptible to attack by strong nucleophiles such as alkoxides, thiolates, or amines under thermal or base-catalyzed conditions.

Transition Metal-Catalyzed Cross-Coupling Reactions for Carbon-Carbon, Carbon-Nitrogen, and Carbon-Oxygen Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming new bonds at the C3 position of the thiazole ring, replacing the bromine atom.

Carbon-Carbon Bond Formation: The Suzuki-Miyaura coupling is a widely used method for forming carbon-carbon bonds between aryl halides and organoboron compounds (boronic acids or esters). nih.govresearchgate.netrsc.org This reaction has been successfully applied to various bromo-thiazole and bromo-thiadiazole systems. chemspider.comdigitellinc.com The reaction typically employs a palladium catalyst, such as Pd(PPh₃)₄ or a combination of a palladium source like Pd(OAc)₂ with a phosphine (B1218219) ligand, and a base (e.g., K₂CO₃, Cs₂CO₃). chemspider.comrsc.org It is expected that this compound or its ester derivatives would readily participate in Suzuki couplings with a range of aryl- and heteroarylboronic acids.

The Sonogashira coupling allows for the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. researchgate.netrsc.orgresearchgate.net This reaction is highly effective for synthesizing alkynyl-substituted heterocycles. researchgate.net The typical conditions involve a palladium catalyst (e.g., Pd(PPh₃)₄, PdCl₂(PPh₃)₂), a copper(I) salt (e.g., CuI), and an amine base (e.g., triethylamine, diisopropylamine) which also often serves as the solvent. researchgate.netrsc.org

Table 2: Representative Palladium-Catalyzed Cross-Coupling Reactions on Bromo-Heterocycles This table illustrates typical conditions and outcomes for Suzuki and Sonogashira reactions on related substrates.

| Substrate | Coupling Partner | Reaction Type | Catalyst System | Base | Solvent | Conditions | Reference |

|---|---|---|---|---|---|---|---|

| 3-Bromo-5-chloro-1,2,4-thiadiazole | Arylboronic acid | Suzuki-Miyaura | Pd(dppf)Cl₂ | - | Dioxane | 80 °C | chemspider.com |

| 4-Bromo-2,4'-bithiazole | Bis(pinacolato)diboron | Miyaura Borylation | Pd(OAc)₂ / dppf | KOAc | 1,4-Dioxane | 110 °C | digitellinc.com |

| Aryl/Vinyl Halide | Terminal Alkyne | Sonogashira | Pd(PPh₃)₄ / CuI | Et₃N | THF or DMF | Room Temp to Reflux | researchgate.netrsc.org |

Carbon-Nitrogen and Carbon-Oxygen Bond Formation: The Buchwald-Hartwig amination is a premier method for the synthesis of aryl amines from aryl halides and primary or secondary amines. nih.gov It utilizes a palladium catalyst with specialized, bulky, electron-rich phosphine ligands (e.g., XPhos, t-BuXPhos) and a strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS). nih.govbiosynth.com This reaction is known for its broad substrate scope and functional group tolerance, making it highly suitable for complex molecules. It is anticipated that this compound derivatives could be coupled with a wide variety of amines using this methodology.

Similarly, the Buchwald-Hartwig reaction can be adapted for the formation of carbon-oxygen bonds to synthesize aryl ethers by coupling aryl halides with alcohols, providing a milder alternative to traditional methods like the Ullmann condensation. nih.gov

Reactivity of the 1,2-Thiazole Heterocyclic Ring System

The 1,2-thiazole ring is an electron-deficient aromatic system, which influences its susceptibility to various transformations. medwinpublishers.com Its reactivity is distinct from its more common 1,3-thiazole isomer.

Electrophilic Aromatic Substitution (excluding bromination)

The isothiazole (B42339) ring is generally resistant to electrophilic aromatic substitution due to the electron-withdrawing nature of the nitrogen heteroatom, which deactivates the ring system. jst.go.jp The presence of two additional deactivating groups, the bromo substituent at C-3 and the carboxylic acid at C-4, further reduces the electron density of the ring, making electrophilic attack very challenging.

Nitration: Studies on the nitration of 3-phenylisothiazoles using fuming nitric acid and sulfuric acid showed that substitution occurs exclusively on the appended phenyl ring, specifically at the meta-position. jst.go.jp This demonstrates the strong deactivating effect of the isothiazole ring. For this compound, direct nitration on the isothiazole ring is highly unlikely under standard conditions.

Sulfonation: While sulfonation of some thiazole derivatives has been reported, it typically requires vigorous conditions. smolecule.com Given the highly deactivated nature of the target molecule's ring, sulfonation is expected to be difficult.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic electrophilic aromatic substitution reactions that generally fail with strongly deactivated aromatic rings. youtube.comyoutube.com There is no evidence to suggest that this compound would be a suitable substrate for Friedel-Crafts reactions.

Nucleophilic Addition and Substitution on the Ring

The electron-deficient character of the isothiazole ring, enhanced by the electron-withdrawing carboxylic acid group, makes it susceptible to nucleophilic attack. The bromine atom at C-3 serves as a good leaving group for nucleophilic aromatic substitution (SNAr).

The reaction proceeds via an addition-elimination mechanism. A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized anionic intermediate known as a Meisenheimer complex. The negative charge is delocalized over the ring and the electron-withdrawing substituents. Subsequently, the bromide ion is eliminated, restoring the aromaticity of the ring.

This pathway allows for the introduction of a variety of nucleophiles at the C-3 position.

| Nucleophile | Example Reagent | Product Structure at C-3 | Reference |

|---|---|---|---|

| Amines | R-NH2 | -NHR | clockss.orgyoutube.comlibretexts.org |

| Alkoxides | NaOR | -OR | rsc.org |

| Thiolates | NaSR | -SR | thieme-connect.de |

| Azide | NaN3 | -N3 | medwinpublishers.com |

Radical Reactions and Associated Mechanisms

While less common than ionic pathways, radical reactions are relevant to isothiazole chemistry. Research has shown that radical intermediates can be involved in both the synthesis and transformation of the isothiazole ring.

One synthetic approach involves the cascade reaction of α,β-unsaturated N-Ts imines with a trisulfur (B1217805) radical anion (S3•-), generated from K2S in DMF, to construct the isothiazole ring. sci-hub.sersc.org Another study noted that UV irradiation of 4,5-diaminoisothiazole derivatives can lead to the cleavage of N-Br bonds, forming nitrogen-centered radicals that subsequently react to form annelated products, indicating the ring's involvement in radical pathways. researchgate.net

A proposed mechanism for radical-mediated synthesis involves the following steps:

Generation of a radical species (e.g., trisulfur radical anion).

Addition of the radical to a suitable precursor.

Radical isomerization and subsequent cyclization to form the ring.

Final aromatization to yield the isothiazole product. sci-hub.se

These findings suggest that this compound could potentially undergo transformations initiated by radical species, for instance, homolytic cleavage of the C-Br bond under photochemical or radical-initiator conditions, leading to a C-3 centered isothiazolyl radical.

Ring-Opening and Rearrangement Pathways

The isothiazole ring, despite its aromaticity, can undergo cleavage or rearrangement under specific conditions.

Reductive Cleavage: The N–S bond is a known weak point of the isothiazole ring. While generally stable to catalytic hydrogenolysis, the ring can be cleaved under other reductive conditions. tandfonline.com For example, treatment with Raney nickel leads to reductive desulfurization. tandfonline.com N-Alkylisothiazolium salts are readily opened by complex metal hydrides like sodium borohydride (B1222165) to give β-enaminothioketones. tandfonline.com Furthermore, ring cleavage has been observed as a side reaction during the lithiation of isothiazoles. tandfonline.com

Photochemical Rearrangements: Upon UV irradiation, isothiazoles can undergo complex isomerizations to thiazoles and other heterocyclic systems. rsc.orgchemistryworld.comresearchgate.net Theoretical studies on methylisothiazoles suggest these transformations proceed through high-energy intermediates and conical intersections. rsc.orgrsc.org The reaction pathways are highly dependent on the substituent positions. For instance, three proposed mechanisms include:

An internal cyclization-isomerization route involving a bicyclic intermediate.

A ring contraction-ring expansion route.

A direct route involving significant electronic and geometric reorganization. rsc.org

Ring Transformation: Isothiazoles can be synthesized via the transannulation of other heterocyclic rings, such as 1,2,3-thiadiazoles, in the presence of a rhodium catalyst. rsc.orgorganic-chemistry.org This involves the decomposition of the starting heterocycle and rearrangement to form the more stable isothiazole ring.

Stereochemical Considerations in Chemical Transformations

Stereochemistry becomes a crucial consideration when reactions involving the isothiazole ring or its substituents create or modify stereocenters.

Enantioenriched isothiazoles have been synthesized with excellent enantioselectivity using a copper-catalyzed direct formation method. sci-hub.se This demonstrates that the creation of a chiral isothiazole core can be controlled.

Furthermore, stereoselective reactions can be performed on precursors to build the isothiazole ring. One reported method involves a stereoselective conjugate addition of thiocyanate (B1210189) to α,β-alkynylamides, which proceeds through a proposed alkyne thiocyanation and subsequent decyanative intramolecular cyclization. rsc.org

While there are no specific reports on stereoselective reactions of this compound itself, these examples establish a precedent. Any transformation of this molecule that introduces a new chiral center would require stereochemical control. For example, if the C-4 carboxylate were converted to a ketone, its reduction to a secondary alcohol could be performed using chiral reducing agents to favor one enantiomer. Similarly, in the organometallic transformations discussed (Section 3.2.3), if the addition of a Grignard reagent to an ester derivative at C-3 were to be followed by reactions on the C-4 substituent that create a second stereocenter, diastereomeric products would be formed, and their relative stereochemistry would need to be controlled.

Derivatization Strategies and Analogue Synthesis Based on 3 Bromo 1,2 Thiazole 4 Carboxylic Acid

Principles for the Design and Synthesis of 3-Bromo-1,2-thiazole-4-carboxylic acid Derivative Libraries

The rational design of derivative libraries from this compound hinges on the strategic manipulation of its key reactive sites. The primary handles for diversification are the carboxylic acid at the C4 position and the bromo group at the C3 position. These sites allow for a multitude of chemical transformations, enabling the introduction of diverse substituents and the construction of more complex molecular architectures.

The carboxylic acid moiety is readily converted into a variety of functional groups. Amide bond formation, achieved through coupling with a diverse range of primary and secondary amines, is a cornerstone of library synthesis due to the robustness of the reaction and the vast commercial availability of amine building blocks. Standard coupling agents such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) are commonly employed. nih.govnih.gov Similarly, esterification with various alcohols can be used to modulate properties like solubility and cell permeability.

The bromine atom serves as a versatile anchor for carbon-carbon and carbon-heteroatom bond formation, most notably through palladium-catalyzed cross-coupling reactions. rsc.org The Suzuki-Miyaura coupling is particularly powerful, allowing for the introduction of a wide range of aryl, heteroaryl, and alkyl groups via reaction with corresponding boronic acids or esters. nih.govmdpi.com This reaction significantly expands the structural diversity achievable from the core scaffold. However, it is noteworthy that the presence of a free carboxylic acid can sometimes hinder or deactivate the palladium catalyst. reddit.com In such cases, protection of the carboxylic acid as an ester prior to coupling may be necessary to ensure high yields. reddit.com

The following table summarizes the primary principles for derivatization:

| Reactive Site | Transformation Type | Key Reagents/Conditions | Purpose in Library Design |

|---|---|---|---|

| Carboxylic Acid (-COOH) | Amide Formation | Amines (R-NH2), Coupling Agents (HATU, DCC) | Introduce diverse side chains, mimic peptide bonds. |

| Carboxylic Acid (-COOH) | Ester Formation | Alcohols (R-OH), Acid Catalyst or Coupling Agents | Modify polarity, solubility, and create prodrugs. |

| Bromo Group (-Br) | Suzuki-Miyaura Coupling | Boronic Acids (R-B(OH)2), Pd Catalyst (e.g., Pd(dppf)Cl2), Base | Introduce aryl/heteroaryl diversity, extend conjugation. mdpi.com |

| Bromo Group (-Br) | Buchwald-Hartwig Amination | Amines (R-NH2), Pd Catalyst, Ligand (e.g., BINAP) | Form C-N bonds, introduce amino substituents. |

| Bromo Group (-Br) | Sonogashira Coupling | Terminal Alkynes, Pd/Cu Catalysts, Base | Introduce alkynyl linkers for further functionalization. |

Generation of Novel Thiazole (B1198619) Scaffolds via Strategic Functional Group Interconversions

Functional group interconversion (FGI) is a powerful strategy to move beyond simple derivatization and fundamentally alter the chemical nature of the thiazole scaffold. By converting the existing bromo and carboxylic acid groups into other functionalities, new reactive handles can be installed, paving the way for subsequent synthetic elaborations.

The carboxylic acid can be reduced to a primary alcohol using strong reducing agents like lithium aluminum hydride (LiAlH₄) or borane (B79455) (BH₃). This new hydroxymethyl group can then participate in further reactions, such as etherification or oxidation to an aldehyde. The carboxylic acid can also be converted to its corresponding acid chloride with reagents like thionyl chloride (SOCl₂), creating a highly reactive intermediate for acylation reactions.

The bromo group is an excellent leaving group for various metal-catalyzed cross-coupling reactions. Beyond the Suzuki coupling, Buchwald-Hartwig amination can replace the bromine with primary or secondary amines, and Sonogashira coupling can introduce terminal alkynes. These transformations dramatically alter the electronic properties and substitution pattern of the thiazole ring.

The table below details key functional group interconversions for this compound:

| Starting Group | Target Group | Typical Reagents and Conditions | Synthetic Utility |

|---|---|---|---|

| -COOH (Carboxylic Acid) | -CONH-R (Amide) | R-NH₂, HATU, DIPEA, DMF | Core derivatization for SAR studies. nih.gov |

| -COOH (Carboxylic Acid) | -COOR (Ester) | R-OH, H₂SO₄ (cat.) or DCC/DMAP | Protection, prodrug synthesis. |

| -COOH (Carboxylic Acid) | -CH₂OH (Primary Alcohol) | 1. BH₃·THF; 2. H₂O workup | Creates a new site for ether/ester formation. |

| -COOH (Carboxylic Acid) | -COCl (Acid Chloride) | SOCl₂ or (COCl)₂, reflux | Highly reactive intermediate for acylation. |

| -Br (Bromo) | -Aryl (Aryl) | Aryl-B(OH)₂, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O | Suzuki coupling for C-C bond formation. nih.gov |

| -Br (Bromo) | -NHR (Amine) | R-NH₂, Pd₂(dba)₃, BINAP, NaOtBu | Buchwald-Hartwig amination for C-N bonds. |

Integration into Polycyclic and Fused Heterocyclic Architectures

The bifunctional nature of this compound makes it an ideal building block for the synthesis of fused heterocyclic systems. Through carefully planned reaction sequences, the carboxylic acid and bromo groups can be used to construct new rings onto the thiazole core, a process known as annulation. These strategies lead to novel, rigid polycyclic scaffolds with distinct three-dimensional shapes, which are highly sought after in drug discovery.

A common strategy involves a two-step process: first, the carboxylic acid is used as an anchor to attach a side chain containing a second reactive group. In the second step, this new group participates in an intramolecular cyclization with the bromo substituent to form the new ring. For example, coupling the carboxylic acid with 2-aminothiophenol (B119425) would yield an amide intermediate, which could then undergo an intramolecular S-arylation (a variation of the Buchwald-Hartwig or Ullmann coupling) to form a thiazolo[4,3-b]benzothiazinone system. The synthesis of fused systems like thiazolo[3,2-b]-1,2,4-triazinones from related thiazole precursors demonstrates the viability of this approach. nih.gov

The following table outlines potential annulation strategies:

| Coupling Partner for -COOH | Intermediate Type | Cyclization Strategy | Resulting Fused System (Example) |

|---|---|---|---|

| 2-Aminoethanol | Hydroxyethyl amide | Intramolecular O-Arylation (Ullmann) | Thiazolo[4,3-b] nih.govbeilstein-journals.orgoxazinone |

| Ethylenediamine | Aminoethyl amide | Intramolecular N-Arylation (Buchwald-Hartwig) | Thiazolo[3,4-a]pyrazinone |

| 2-Aminothiophenol | (2-Mercaptophenyl)amide | Intramolecular S-Arylation | Thiazolo[4,3-b]benzothiazinone |

| Hydrazine | Hydrazide | Reaction with a 1,3-dielectrophile | Thiazolo-pyridizinone |

Synthesis of Chiral Derivatives and Their Synthetic Utility

Introducing chirality into derivatives of this compound is crucial for applications where stereochemistry dictates biological activity. The most direct method for creating chiral derivatives is to react the achiral carboxylic acid with enantiomerically pure building blocks.

Coupling the carboxylic acid with a chiral amine or a chiral alcohol results in the formation of a pair of diastereomers. These diastereomers often have different physical properties (e.g., solubility, chromatographic retention) and can be separated using standard techniques like column chromatography or crystallization. This approach provides access to enantiomerically enriched compounds without the need for asymmetric catalysis. This strategy is well-established for creating chiral amides from various carboxylic acids. beilstein-journals.org

Another potential, though more complex, route involves modifying a derivative of the parent compound using an asymmetric catalyst. For instance, a substituent introduced via a coupling reaction could contain a prochiral center, such as a ketone or a double bond. Subsequent asymmetric reduction or hydrogenation could then establish a new stereocenter with high enantioselectivity. While specific examples for this exact scaffold are not prevalent, the principles of asymmetric synthesis are broadly applicable.

The table below summarizes methods for synthesizing chiral derivatives:

| Method | Description | Example Reagent | Outcome |

|---|---|---|---|

| Chiral Amide Formation | The carboxylic acid is coupled with a single enantiomer of a chiral amine. | (R)-1-Phenylethylamine | Formation of two separable diastereomeric amides. |

| Chiral Ester Formation | The carboxylic acid is coupled with a single enantiomer of a chiral alcohol. | (S)-2-Butanol | Formation of two separable diastereomeric esters. |

| Enzymatic Resolution | An enzyme selectively hydrolyzes one enantiomer of a racemic ester derivative. | Lipase on a racemic ester | Separation of one enantiomer (as the acid) from the unreacted ester enantiomer. |

| Asymmetric Catalysis | A prochiral derivative is transformed using a chiral catalyst. | Asymmetric hydrogenation of a C=C bond on a side chain. | Direct formation of one enantiomer in excess. |

Theoretical and Computational Investigations of 3 Bromo 1,2 Thiazole 4 Carboxylic Acid

Quantum Chemical Studies of Electronic Structure and Bonding Characteristics

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are pivotal in understanding the electronic structure and bonding characteristics of heterocyclic compounds like 3-Bromo-1,2-thiazole-4-carboxylic acid. While specific research on this exact molecule is not extensively available in public literature, the methodologies applied to similar thiazole (B1198619) derivatives provide a clear framework for such investigations.

Typically, calculations are performed using DFT with functionals such as B3LYP combined with basis sets like 6-31G(d) or higher, such as 6-311++G(2d,2p), to achieve a balance between computational cost and accuracy. nih.govatlantis-press.comresearchgate.net These studies yield crucial parameters that describe the molecule's electronic properties.

Key parameters calculated include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of these frontier orbitals are fundamental in predicting the chemical reactivity of a molecule. The HOMO-LUMO energy gap (ΔE) is a significant indicator of molecular stability; a larger gap implies higher stability and lower reactivity. atlantis-press.comresearchgate.netmdpi.com For substituted thiazoles, these values are highly dependent on the nature and position of the substituents. atlantis-press.commdpi.com

Electron Density Distribution: Analysis of the electron density reveals the distribution of charge across the molecule, highlighting electronegative and electropositive regions. This is crucial for understanding intermolecular interactions and the molecule's reactive sites.

Bonding Characteristics: Parameters such as bond lengths, bond angles, and dihedral angles are determined through geometry optimization. nih.gov For the 1,2-thiazole ring, the presence of bromine at the C3 position and a carboxylic acid group at the C4 position would significantly influence the bond lengths and angles compared to the unsubstituted parent ring due to steric and electronic effects. Theoretical calculations for related thiazole derivatives have established the reliability of these computational methods in predicting molecular geometries. nih.govresearchgate.net

The results from these quantum chemical calculations provide a foundational understanding of the molecule's intrinsic properties, which dictates its behavior in chemical reactions and its interactions with other molecules.

Conformational Analysis and Potential Energy Landscapes

The conformational landscape of this compound is primarily dictated by the orientation of the carboxylic acid group relative to the thiazole ring. The key degree of freedom is the torsion angle around the C4-C(OOH) single bond.

Computational conformational analysis involves systematically rotating this bond and calculating the potential energy at each step to map the potential energy surface. This process identifies the most stable conformer(s) (global and local minima) and the energy barriers to rotation (transition states). For carboxylic acids attached to aromatic rings, two primary planar conformations are typically expected: one where the C=O bond is syn-periplanar to the C-C bond connecting the ring, and one where it is anti-periplanar. The relative energies of these conformers are influenced by factors such as intramolecular hydrogen bonding, steric hindrance, and electronic interactions with the heterocyclic ring.

In the case of this compound, an intramolecular hydrogen bond could potentially form between the carboxylic proton and the nitrogen atom at position 2 (N2) of the thiazole ring. The existence and strength of such an interaction would stabilize a specific conformation, making it the global minimum. Similar intramolecular interactions have been confirmed in related heterocyclic structures through both spectroscopic and computational methods. dntb.gov.ua The large bromine atom at the adjacent C3 position would likely introduce steric strain, influencing the preferred orientation of the carboxylic acid group.

Detailed conformational studies on similar heterocyclic systems have successfully utilized computational methods to establish the most stable structures, which is a critical step for understanding their biological activity and reaction pathways. mdpi.comnih.gov

Elucidation of Reaction Mechanisms via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions involving molecules like this compound. By mapping the reaction pathway, locating transition states, and calculating activation energies, researchers can predict the feasibility and regioselectivity of various transformations.

For this compound, several reaction types could be investigated:

Nucleophilic Aromatic Substitution: The bromine atom at C3 makes this position susceptible to nucleophilic attack. Computational studies can model the reaction with various nucleophiles to determine the activation barriers and reaction energies, predicting whether the substitution is kinetically or thermodynamically favored.

Reactions of the Carboxylic Acid Group: Esterification, amidation, or reduction of the carboxylic acid are common transformations. Modeling these reactions can provide insights into the transition state structures and the role of catalysts. nih.gov

Cyclization Reactions: The bifunctional nature of the molecule could allow for intramolecular or intermolecular cyclization reactions to form fused heterocyclic systems. For example, the synthesis of thiazolo[3,2-b]-1,2,4-triazine derivatives involves the cyclization of thiazole precursors. nih.gov

The methods employed for these studies typically involve DFT calculations to locate the geometries of reactants, products, intermediates, and transition states. researchgate.net The calculated energy profile provides a quantitative description of the reaction mechanism. Such studies have been successfully applied to understand complex, multi-step reaction pathways in other heterocyclic systems, including rearrangements and the formation of various isomers. researchgate.net

Prediction and Validation of Spectroscopic Properties (e.g., NMR, FTIR, Mass Spectrometry)

Computational chemistry allows for the prediction of various spectroscopic properties, which can then be compared with experimental data for structure validation. While experimental spectra for this compound are not widely published, data from closely related isomers and derivatives, along with theoretical predictions, can provide an accurate expectation of its spectral characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. mdpi.com The predicted values are often in good agreement with experimental results, especially when a scaling factor or a reference compound is used. mdpi.com For this compound, the single proton on the thiazole ring (H5) would be expected to appear as a singlet in the aromatic region of the 1H NMR spectrum. The carboxylic acid proton would be a broad singlet, with its chemical shift being highly dependent on the solvent and concentration.

Infrared (IR) Spectroscopy: Theoretical IR spectra are obtained by calculating the vibrational frequencies of the molecule. These frequencies are often scaled by a factor (e.g., ~0.96 for B3LYP) to correct for anharmonicity and basis set limitations. researchgate.net The predicted spectrum for this molecule would show characteristic peaks for the O-H stretch of the carboxylic acid (a broad band typically around 2500-3300 cm⁻¹), the C=O stretch (around 1700-1740 cm⁻¹), and vibrations associated with the C=N, C-S, and C-Br bonds of the substituted thiazole ring. mdpi.com

Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecular ion and its fragments. The predicted molecular ion peaks for this compound would show a characteristic isotopic pattern due to the presence of bromine (79Br and 81Br in ~1:1 ratio). mdpi.com Common fragmentation pathways for carboxylic acids include the loss of H₂O and CO₂. Fragmentation of the thiazole ring itself can also be predicted and compared with experimental tandem MS (MS/MS) data. nih.govnih.gov

| Spectroscopy | Feature | Expected/Predicted Value | Notes |

|---|---|---|---|

| 1H NMR | Thiazole-H5 | ~8.5-9.0 ppm (singlet) | Expected to be downfield due to the electronic effects of the adjacent sulfur and C=N bond. |

| -COOH | >10 ppm (broad singlet) | Chemical shift is highly dependent on solvent and concentration. | |

| Reference | Based on analysis of similar heterocyclic carboxylic acids. rsc.orgchemicalbook.com | ||

| 13C NMR | C=O | ~163-168 ppm | Typical range for a carboxylic acid attached to an sp² carbon. |

| Thiazole-C3 (C-Br) | ~125-135 ppm | Assignments based on data from bromo-substituted thiazoles and isothiazoles. mdpi.com | |

| Thiazole-C4/C5 | ~140-155 ppm | ||

| Reference | Based on data for 3-bromoisothiazole-5-carboxylic acid and other thiazole derivatives. mdpi.comresearchgate.net | ||

| FTIR (cm⁻¹) | O-H stretch | 2500-3300 (broad) | Characteristic of a carboxylic acid dimer. |

| C=O stretch | 1700-1740 | Strong absorption. For the related 3-bromoisothiazole-5-carboxylic acid, this appears at 1719 cm⁻¹. mdpi.com | |

| C=N stretch | ~1550-1600 | Characteristic of the thiazole ring. | |

| Reference | Based on general values and specific data for related isomers. mdpi.comnih.gov | ||

| Mass Spec (m/z) | [M]⁺ | 207/209 | Shows characteristic 1:1 isotopic pattern for Bromine. |

| [M-H₂O]⁺ | 189/191 | Typical fragmentation pathways for carboxylic acids and thiazole rings. | |

| [M-COOH]⁺ | 162/164 |

Molecular Dynamics Simulations for Intermolecular Interactions and Solvation Effects

Molecular Dynamics (MD) simulations are employed to study the dynamic behavior of molecules over time, providing insights into intermolecular interactions and the effects of the surrounding environment, such as a solvent. nih.gov For this compound, MD simulations can be particularly useful for understanding:

Solvation Structure: Simulations in explicit solvent (e.g., water, DMSO) can reveal the detailed structure of the solvation shell around the molecule. This includes identifying preferential hydrogen bonding sites—such as the carboxylic acid group and the thiazole nitrogen—and quantifying the number of solvent molecules in the first solvation shell.

Dimerization and Aggregation: Carboxylic acids are known to form stable hydrogen-bonded dimers, especially in non-polar solvents. MD simulations can be used to calculate the free energy of dimerization and to study the stability and structure of these dimers and larger aggregates in various environments.

Interactions with Biomolecules: If this compound were to be studied as a potential biologically active agent, MD simulations could model its interaction with a target protein or enzyme. nih.gov These simulations provide detailed information on the binding mode, the key interacting residues, and the stability of the protein-ligand complex over time, which is crucial for drug design. mdpi.comnih.gov

Advanced Spectroscopic and Analytical Characterization Methodologies for 3 Bromo 1,2 Thiazole 4 Carboxylic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, 2D-NMR Techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the molecular structure of organic compounds. For 3-bromo-1,2-thiazole-4-carboxylic acid, ¹H and ¹³C NMR provide direct insights into the hydrogen and carbon framework of the molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of this compound is expected to be relatively simple. It should feature a distinct singlet in the aromatic region corresponding to the single proton attached to the C5 position of the thiazole (B1198619) ring. Another highly deshielded, and often broad, singlet is anticipated for the acidic proton of the carboxylic acid group, typically appearing above 12 ppm, although its observation can depend on the solvent used and its concentration. In related imidazo[2,1-b]thiazole-6-carboxylic acid derivatives, this carboxylic acid proton has been noted to appear in the δ 12–13 ppm range.

¹³C NMR Spectroscopy: The proton-decoupled ¹³C NMR spectrum is expected to show four distinct signals, one for each carbon atom in the unique chemical environments of the molecule. The carbon of the carboxylic acid group (C=O) would appear significantly downfield, generally in the range of 160-180 ppm. The three carbon atoms of the thiazole ring (C3, C4, and C5) will have characteristic chemical shifts influenced by the attached substituents (bromine, carboxylic acid) and the heteroatoms (nitrogen, sulfur). Based on data from various thiazole derivatives, the C3 carbon bonded to the bromine atom is expected to be in the range of 115-130 ppm, while the C4 and C5 carbons would resonate at different positions within the aromatic region (approx. 120-150 ppm). mdpi.comrsc.org

2D-NMR Techniques: To unambiguously assign these signals and to characterize more complex derivatives, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): In derivatives with adjacent protons, COSY would reveal proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of protonated carbons. For the parent compound, it would link the C5 signal to its attached H5 proton.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two to three bonds, which is crucial for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations from the H5 proton to the C3 and C4 carbons would confirm the ring structure.

Table 1: Predicted NMR Data for this compound This table presents expected chemical shift ranges based on general knowledge and data from analogous structures.

| Nucleus | Atom Position | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |

|---|---|---|---|---|

| ¹H | H5 | 7.5 - 8.5 | Singlet (s) | Aromatic proton on the thiazole ring. |

| ¹H | -COOH | > 12 | Broad Singlet (br s) | Acidic proton, may exchange with solvent. |

| ¹³C | C=O | 160 - 175 | Quaternary | Carboxylic acid carbonyl carbon. |

| ¹³C | C3-Br | 115 - 130 | Quaternary | Carbon bearing the bromine atom. |

| ¹³C | C4-COOH | 140 - 155 | Quaternary | Carbon bearing the carboxylic acid group. |

| ¹³C | C5-H | 120 - 135 | CH | Protonated carbon of the thiazole ring. |

Infrared (IR) and Raman Spectroscopy for Vibrational Analysis

Vibrational spectroscopy, including both Infrared (IR) and Raman techniques, is fundamental for identifying the functional groups present in a molecule.

Infrared (IR) Spectroscopy: The IR spectrum provides a characteristic fingerprint of the molecule. For this compound, several key absorption bands are expected. A very broad band in the region of 2500–3300 cm⁻¹ is characteristic of the O-H stretching vibration of the hydrogen-bonded carboxylic acid dimer. A strong, sharp peak corresponding to the carbonyl (C=O) stretch of the carboxylic acid is anticipated around 1700 cm⁻¹. For a related isomer, 3-bromoisothiazole-5-carboxylic acid, this C=O stretch was observed at 1719 cm⁻¹, and the broad O-H stretch was seen between 2874–2515 cm⁻¹. rsc.org Other significant peaks would include C=N and C=C stretching vibrations from the thiazole ring in the 1400-1600 cm⁻¹ region and a C-Br stretching vibration, which typically appears in the lower frequency range of 650–750 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to IR. While IR is sensitive to changes in dipole moment, Raman is sensitive to changes in polarizability. The C=C and C=N ring vibrations are often strong in the Raman spectrum, as is the C-S bond vibration. This technique can be particularly useful for studying the symmetric vibrations of the molecule and can aid in a more complete vibrational assignment when used in conjunction with theoretical density functional theory (DFT) calculations. nih.govjyu.fi

Table 2: Key Vibrational Frequencies for this compound Frequencies are based on typical values and data from related compounds. rsc.org

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|

| O-H stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |

| C=O stretch (Carboxylic Acid) | 1680 - 1725 | Strong |

| C=N / C=C stretch (Thiazole Ring) | 1400 - 1600 | Medium - Strong |

| C-Br stretch | 650 - 750 | Medium - Strong |

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique used to determine the elemental composition of a molecule with extremely high accuracy. By measuring the mass-to-charge ratio (m/z) to several decimal places, HRMS can distinguish between compounds with the same nominal mass but different molecular formulas.

For this compound (C₄H₂BrNO₂S), HRMS would confirm its molecular formula. A crucial diagnostic feature would be the isotopic pattern of the molecular ion peak [M]⁺. Due to the presence of one bromine atom, which has two stable isotopes, ⁷⁹Br (~50.7% abundance) and ⁸¹Br (~49.3% abundance), the mass spectrum will exhibit two peaks of nearly equal intensity separated by two mass units (the [M]⁺ and [M+2]⁺ peaks). This pattern is a definitive indicator of a monobrominated compound. rsc.org

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass (m/z) | Relative Abundance (%) |

|---|---|---|---|

| [M]⁺ (with ⁷⁹Br) | C₄H₂⁷⁹BrNO₂S | 206.89896 | ~100 |

| [M+2]⁺ (with ⁸¹Br) | C₄H₂⁸¹BrNO₂S | 208.89691 | ~98 |

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the gold standard for the unambiguous determination of the three-dimensional structure of a crystalline solid. This technique provides precise data on bond lengths, bond angles, and torsional angles, confirming the connectivity and stereochemistry of the molecule.

For this compound, a single-crystal X-ray diffraction analysis would provide definitive proof of its structure, distinguishing it from any other isomers. Furthermore, the analysis reveals how the molecules are arranged in the crystal lattice, providing valuable information about intermolecular interactions such as hydrogen bonding (e.g., between the carboxylic acid groups of adjacent molecules to form dimers) and potential halogen bonding involving the bromine atom. While the crystal structure for the specific title compound is not publicly available, analysis of related heterocyclic structures confirms the power of this technique to elucidate detailed structural features. acs.org

Chromatographic Techniques (HPLC, GC-MS) for Purity Assessment and Mixture Analysis

Chromatographic methods are essential for separating the target compound from starting materials, byproducts, and other impurities, thereby assessing its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the most common method for analyzing non-volatile compounds like carboxylic acids. A reversed-phase HPLC method would be suitable for this compound. The separation would typically be performed on a C18 column. The mobile phase would likely consist of a mixture of an organic solvent, such as acetonitrile (B52724) or methanol, and an aqueous buffer, often containing a small amount of acid like formic acid or trifluoroacetic acid to ensure the carboxylic acid remains in its protonated form for better peak shape and retention. nih.govjfda-online.com Detection is commonly achieved using a UV detector, as the thiazole ring is a strong chromophore.

Gas Chromatography-Mass Spectrometry (GC-MS): Direct analysis of carboxylic acids by GC-MS can be challenging due to their low volatility and tendency to adsorb onto the column. Therefore, a derivatization step is often necessary to convert the carboxylic acid into a more volatile ester (e.g., a methyl or silyl (B83357) ester). researchgate.netmdpi.comnih.gov This process increases the thermal stability and improves the chromatographic behavior of the analyte. The subsequent analysis by GC-MS allows for both separation and structural confirmation through the mass spectrum of the derivatized compound. This method is highly effective for quantifying the compound in complex matrices. sielc.com

Table 4: Typical Chromatographic Methods for Analysis

| Technique | Stationary Phase (Column) | Typical Mobile Phase / Carrier Gas | Detection | Notes |

|---|---|---|---|---|

| HPLC | Reversed-Phase (e.g., C18, 5 µm) | Gradient of Acetonitrile and Water (with 0.1% Formic Acid) | UV (e.g., at 254 nm) | Ideal for purity assessment of the final product. nih.gov |

| GC-MS | Polar (e.g., DB-WAX) or Nonpolar (e.g., DB-5ms) | Helium or Hydrogen | Mass Spectrometry (EI) | Requires prior derivatization of the carboxylic acid group. nih.govsielc.com |

Strategic Utility of 3 Bromo 1,2 Thiazole 4 Carboxylic Acid in Contemporary Chemical Synthesis

Role as a Versatile Building Block in Complex Organic Synthesis

3-Bromo-1,2-thiazole-4-carboxylic acid is recognized as a versatile small molecule scaffold and building block in organic synthesis. biosynth.com Its utility stems from the presence of two distinct and reactive functional handles on the 1,2-thiazole core. The carboxylic acid group at the 4-position can readily participate in a wide array of classic transformations, such as amidation, esterification, and reduction to the corresponding alcohol. These reactions allow for the straightforward linkage of the thiazole (B1198619) core to other molecular fragments.

Simultaneously, the bromine atom at the 3-position is a key site for carbon-carbon and carbon-heteroatom bond formation, most notably through transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira, and Buchwald-Hartwig couplings). The differential reactivity of these two functional groups allows for selective and sequential manipulations, a crucial strategy in the assembly of complex target molecules. This dual functionality enables chemists to design multi-step synthetic sequences where the thiazole ring serves as a central organizing unit.

Application as a Key Intermediate in the Construction of Advanced Molecular Architectures

The strategic placement of reactive sites on this compound makes it an ideal intermediate for constructing advanced molecular architectures. While specific, complex examples starting from this exact isomer are not extensively detailed in the reviewed literature, its structural motifs are present in related compounds used for such purposes. For instance, the synthesis of polysubstituted thiazoles often involves the sequential functionalization of halogenated thiazole carboxylic acids. The 1,2-thiazole nucleus can be elaborated by first building a more complex side chain via the carboxylic acid moiety, followed by a late-stage cross-coupling reaction at the bromine-bearing position to introduce further molecular complexity. This approach is fundamental in creating molecules with precisely defined three-dimensional structures and functionalities, which are often required for potent biological activity or specific material properties.

Contribution to the Design of Novel Heterocyclic Scaffolds for Diverse Applications

The 1,2-thiazole core of this compound is a valuable starting point for the design of novel heterocyclic scaffolds. The thiazole ring itself is a privileged structure in medicinal and agricultural chemistry, known for a wide spectrum of biological activities including antifungal, antibacterial, anti-inflammatory, and anticancer effects. researchgate.netnih.govnih.gov Synthetic chemists can leverage the reactivity of the bromo- and carboxyl- groups to fuse or append other ring systems onto the 1,2-thiazole core. For example, intramolecular cyclization reactions involving derivatives of the carboxylic acid and a substituent introduced at the C3-position (after displacing the bromine) could lead to the formation of novel fused bicyclic or polycyclic heterocyclic systems. Such new scaffolds are of high interest as they expand the available chemical space for drug discovery and material science exploration. nih.govnih.gov

Potential in Materials Science Applications (e.g., Precursors for Functional Polymers, Optoelectronic Materials)

While direct applications of this compound in materials science are not yet widely reported, the thiazole scaffold is known to be a component of various electronic and optical materials. researchgate.net Thiazole-based fluorophores have been successfully integrated into blue light-emitting polymers used in the fabrication of Organic Light-Emitting Diodes (OLEDs). researchgate.net The inherent properties of the thiazole ring, such as its aromaticity and ability to participate in extended π-conjugated systems, make it an attractive component for optoelectronic materials. This compound could serve as a monomer or precursor for such materials. The carboxylic acid function can be used for polymerization reactions (e.g., to form polyesters or polyamides), while the bromine atom provides a site for introducing other electronically active groups via cross-coupling, thereby tuning the photophysical properties of the resulting polymer or molecule. researchgate.net

Conceptual Applications in Agrochemical and Pharmaceutical Research and Development

The thiazole ring system is a cornerstone in the development of both agrochemicals and pharmaceuticals. researchgate.netlookchem.comresearchgate.net Isothiazoles and thiazoles are recognized for their utility as synthetic intermediates and for their wide-ranging biological activities, including acaricidal, insecticidal, and fungicidal properties in agriculture, as well as anticancer and anti-HIV activities in medicine. mdpi.com

Table 2: Conceptual Research Applications of the this compound Scaffold

| Application Area | Potential Role of Scaffold | Rationale based on Thiazole Chemistry |

| Agrochemicals | Core structure for novel fungicides or insecticides. | Thiazole derivatives are established components of commercial fungicides and insecticides. researchgate.netresearchgate.net |

| Pharmaceuticals | Central scaffold for designing kinase inhibitors, antibacterial, or anti-inflammatory agents. | The thiazole ring is a bioisostere for other heterocycles and is present in numerous approved drugs and clinical candidates. nih.govnih.govmdpi.com |

| Chemical Biology | Foundation for creating molecular probes to study biological pathways. | The functional groups allow for the attachment of reporter tags (e.g., fluorophores) and reactive groups for target engagement. chemscene.com |

| Catalysis | Precursor for synthesizing novel ligands for metal catalysts. | The nitrogen and sulfur atoms of the thiazole ring can coordinate with metal centers, and the functional groups allow for tuning of steric and electronic properties. chemscene.com |

Chemical biology utilizes small molecules to study and manipulate biological systems. chemscene.com this compound is an excellent candidate for the design of chemical probes. The carboxylic acid can be coupled to a fluorescent dye or a biotin (B1667282) tag, while the bromine atom can be converted into a photoreactive group or a warhead for covalent labeling of proteins. This dual-functional design allows for the creation of sophisticated molecular tools to identify protein targets, visualize biological processes, or modulate enzyme activity. The thiazole core provides a stable and relatively rigid platform to orient these functional elements in space.

The development of new ligands is crucial for advancing the field of catalysis. chemscene.com Ligands coordinate to a central metal atom, modifying its reactivity and selectivity. This compound can serve as a precursor for novel ligand synthesis. The heteroatoms (nitrogen and sulfur) within the thiazole ring itself possess lone pairs of electrons capable of coordinating to metal centers. Furthermore, the carboxylic acid and the bromine atom can be transformed into various other coordinating groups (e.g., phosphines, amines, N-heterocyclic carbenes). This allows for the synthesis of mono-, bi-, or polydentate ligands where the thiazole acts as a backbone, enabling fine-tuning of the ligand's steric and electronic properties to optimize the performance of a catalyst for a specific chemical transformation.

Q & A

Q. What are the recommended synthetic routes and characterization methods for 3-Bromo-1,2-thiazole-4-carboxylic acid?

Synthesis typically involves cyclocondensation of thioamide precursors followed by bromination. For example, bromination of thiazole intermediates using HBr gas in chloroform under controlled conditions (analogous to methods for related brominated heterocycles) . Characterization includes:

- NMR spectroscopy : Confirm substitution patterns (e.g., H NMR for aromatic protons, C NMR for carbonyl and bromine-adjacent carbons).

- HPLC : Assess purity (≥98% as reported for similar bromothiazole derivatives) .

- Mass spectrometry (MS) : Verify molecular weight (222.06 g/mol) and fragmentation patterns .

Q. How should stability and storage conditions be optimized for this compound?

The bromothiazole core is sensitive to light and moisture. Store at 2–8°C in amber vials under inert gas. Stability studies for analogous compounds (e.g., HMIM derivatives) suggest monitoring pH-dependent degradation via periodic HPLC analysis .

Q. What reactivity trends are expected at the bromine and carboxylic acid sites?

- Bromine : Participates in cross-coupling reactions (e.g., Suzuki-Miyaura with aryl boronic acids) to introduce aryl/heteroaryl groups .

- Carboxylic acid : Forms amides or esters via activation with EDC/HOBt, enabling conjugation with bioactive molecules .

Advanced Research Questions

Q. How can biological activity be systematically evaluated for derivatives of this compound?

Design in vitro assays targeting:

- Enzyme inhibition : Use kinase or protease assays, leveraging structural similarities to triazole-based inhibitors (e.g., triazole Schiff bases with reported biological activity) .

- Antimicrobial activity : Screen against Gram-positive/negative bacteria, comparing with brominated thiazole analogs.

Q. What computational strategies predict reactivity and electronic properties?

- DFT calculations : Optimize geometry (e.g., Gaussian 16) to map electrostatic potentials, identifying nucleophilic/electrophilic sites.

- Molecular docking : Simulate interactions with target proteins (e.g., cytochrome P450) using AutoDock Vina.

Q. How can analytical discrepancies in purity or structural data be resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.